5-(N-Methyl-N-isobutyl)amiloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Inhibiting Sodium-Hydrogen Antiporter

MIA is a well-documented inhibitor of the sodium-hydrogen antiporter (NHE). NHE is a membrane protein found in various tissues throughout the body. It functions by exchanging sodium (Na+) ions for hydrogen (H+) ions across the cell membrane PubChem: ).

By blocking NHE, MIA can influence cellular processes that rely on sodium and hydrogen ion movement. This makes MIA a valuable tool for researchers investigating NHE's role in various physiological functions ScienceDirect: .

Examples of scientific research using MIA to study NHE include:

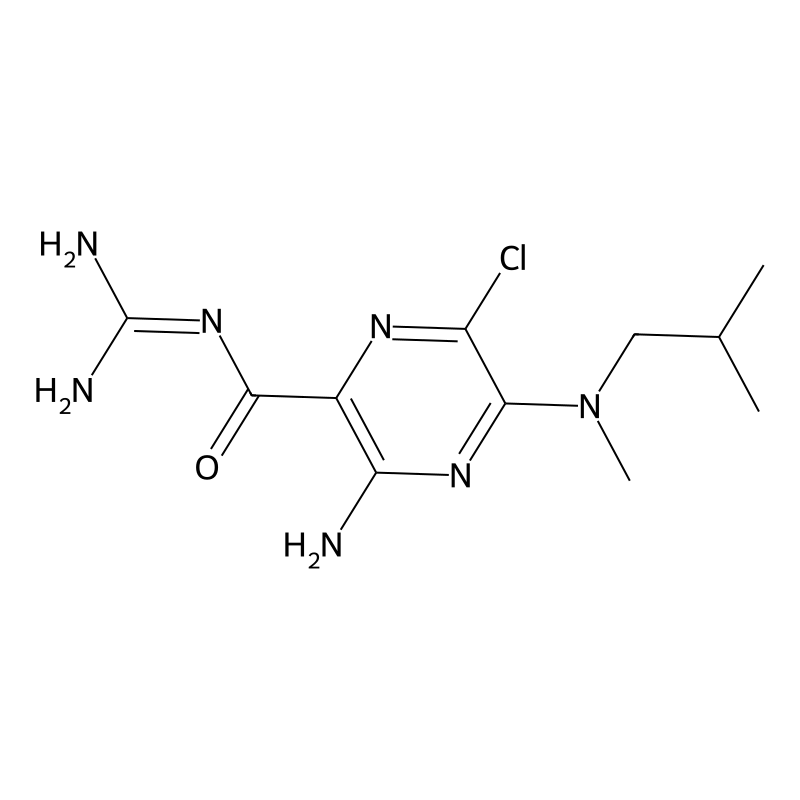

5-(N-Methyl-N-isobutyl)amiloride is a synthetic compound known for its role as an inhibitor of the sodium-hydrogen exchanger. It belongs to a class of compounds derived from amiloride, which is primarily used as a diuretic. The molecular formula of 5-(N-Methyl-N-isobutyl)amiloride is C₁₁H₁₈ClN₇O, and its molecular weight is approximately 299.8 g/mol . This compound exhibits significant structural modifications compared to its parent compound, amiloride, particularly in its side chains, which enhance its biological activity and specificity.

MIA acts as a specific inhibitor of the sodium-hydrogen exchanger (NHE) []. The NHE is a membrane protein responsible for exchanging intracellular H+ ions for extracellular Na+ ions. By binding to the NHE's binding site, MIA competitively inhibits this exchange, leading to decreased sodium uptake and increased H+ retention within the cell []. This mechanism has been useful in studying the role of NHE in various physiological processes.

The primary chemical reaction involving 5-(N-Methyl-N-isobutyl)amiloride is its interaction with various ion transporters, particularly the sodium-hydrogen exchanger. The compound acts by binding to the exchanger and inhibiting its activity, which can lead to alterations in cellular ion balance and pH regulation . The inhibition mechanism typically involves competitive binding, where the presence of 5-(N-Methyl-N-isobutyl)amiloride prevents sodium ions from entering cells in exchange for hydrogen ions.

5-(N-Methyl-N-isobutyl)amiloride has demonstrated potent biological activity as an inhibitor of the sodium-hydrogen exchanger. Studies have shown that it possesses a higher affinity for this exchanger compared to amiloride itself, making it approximately nine times more potent . This increased potency allows it to effectively modulate physiological processes such as cell volume regulation and intracellular pH, which are crucial in various biological systems.

The synthesis of 5-(N-Methyl-N-isobutyl)amiloride typically involves several steps:

- Starting Materials: The synthesis begins with amiloride as the base compound.

- Alkylation: The introduction of the N-methyl and N-isobutyl groups is achieved through alkylation reactions using appropriate alkyl halides.

- Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to achieve a high purity level necessary for biological studies.

These methods ensure that the final product retains its desired pharmacological properties while minimizing impurities that could affect its efficacy .

The primary applications of 5-(N-Methyl-N-isobutyl)amiloride include:

- Pharmacological Research: It is extensively used in studies investigating ion transport mechanisms and cellular physiology.

- Therapeutic Potential: Due to its ability to inhibit sodium-hydrogen exchangers, it has potential applications in treating conditions associated with dysregulated ion transport, such as hypertension and heart failure .

- Neuroprotective Studies: Recent research indicates that it may also have neuroprotective effects in models of brain injury, suggesting broader therapeutic implications .

Interaction studies have shown that 5-(N-Methyl-N-isobutyl)amiloride interacts specifically with brush-border membrane vesicles, indicating its selectivity toward certain ion transporters. These studies reveal that the compound can significantly alter ion transport dynamics within cells, providing insights into its mechanism of action and potential therapeutic benefits . The compound’s interactions are characterized by high affinity and specificity compared to other analogues.

Several compounds share structural similarities with 5-(N-Methyl-N-isobutyl)amiloride. Here are some notable analogues:

| Compound Name | Structural Features | Potency (IC50) |

|---|---|---|

| Amiloride | Parent compound | 130 µM |

| 3',4'-Dichlorobenzamil | Chlorinated analogue | 10 µM |

| 2',4'-Dimethylbenzamil | Dimethyl-substituted analogue | 19 µM |

| 5-(N-Ethyl-N-isopropyl)amiloride | Ethyl and isopropyl substitution | 84 µM |

Uniqueness: What sets 5-(N-Methyl-N-isobutyl)amiloride apart from these compounds is its enhanced potency against the sodium-hydrogen exchanger, making it a valuable tool in both research and potential therapeutic applications . Its specific interactions and higher efficacy highlight its importance in pharmacological studies aimed at understanding ion transport mechanisms.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant